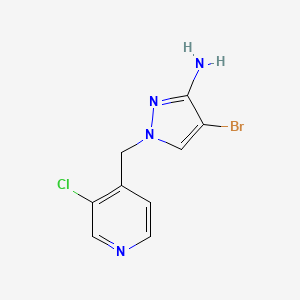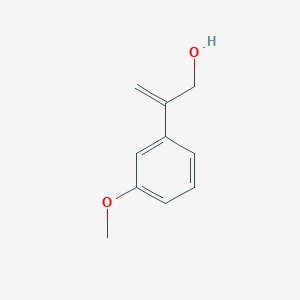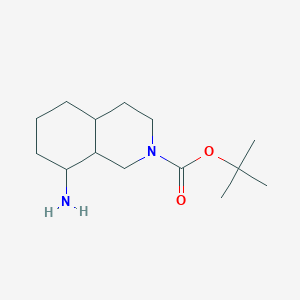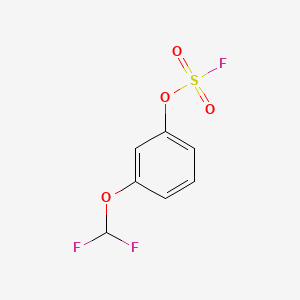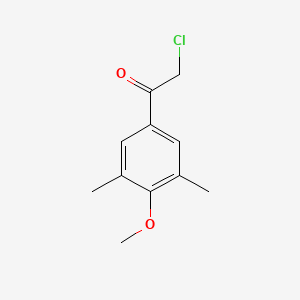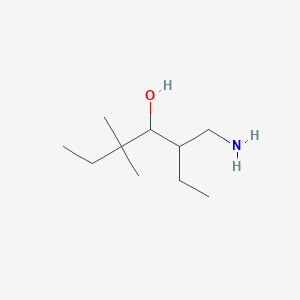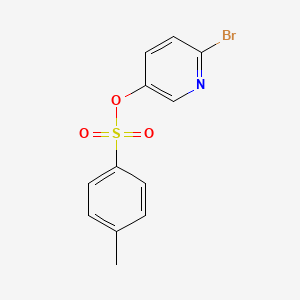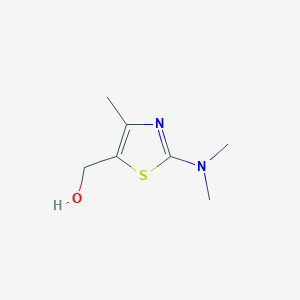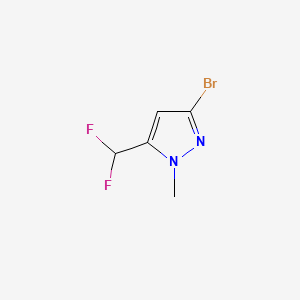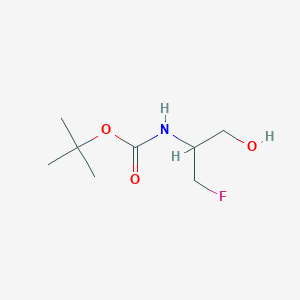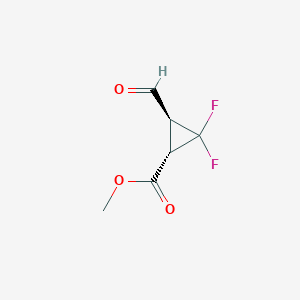
rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate: is a synthetic organic compound characterized by its cyclopropane ring structure with two fluorine atoms and a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or carbenoid reagent.
Introduction of Fluorine Atoms: The difluorination of the cyclopropane ring can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Formylation: The formyl group can be introduced via a formylation reaction, often using formylating agents like formic acid or formyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to yield alcohols or other reduced forms, depending on the reducing agents used.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms involving cyclopropane rings and fluorinated compounds.
Biology and Medicine:
Drug Development:
Biological Probes: Can be used as a probe to study biological processes involving fluorinated compounds.
Industry:
Material Science: Potential use in the development of new materials with unique properties.
Agriculture: May have applications in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with biological molecules. The formyl group can participate in various chemical reactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
- rac-methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate
- rac-methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., formyl vs. aminomethyl) can significantly alter the chemical and biological properties of these compounds.
- Reactivity: The difluorinated cyclopropane ring in rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate imparts unique reactivity compared to similar compounds with different substituents.
- Applications: While similar compounds may have overlapping applications, the specific properties of rac-methyl (1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate make it particularly suitable for certain research and industrial applications.
Propriétés
Numéro CAS |
142144-44-3 |
|---|---|
Formule moléculaire |
C6H6F2O3 |
Poids moléculaire |
164.11 g/mol |
Nom IUPAC |
methyl (1S,3S)-2,2-difluoro-3-formylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H6F2O3/c1-11-5(10)4-3(2-9)6(4,7)8/h2-4H,1H3/t3-,4+/m1/s1 |
Clé InChI |
QVHBGEHYPOOEQS-DMTCNVIQSA-N |
SMILES isomérique |
COC(=O)[C@@H]1[C@H](C1(F)F)C=O |
SMILES canonique |
COC(=O)C1C(C1(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


